2-Chloro-5-(piperidin-4-yloxy)pyridine

Description

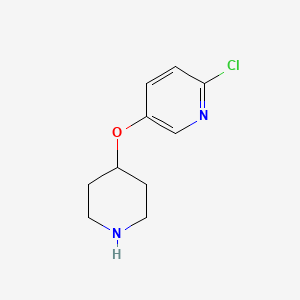

2-Chloro-5-(piperidin-4-yloxy)pyridine is a pyridine derivative featuring a chlorine substituent at position 2 and a piperidin-4-yloxy group at position 3. The compound’s piperidine moiety and chloro-substitution influence its electronic properties, solubility, and biological interactions. Below, we compare this compound with structurally related pyridine derivatives to elucidate structure-activity relationships (SAR) and physicochemical properties.

Properties

Molecular Formula |

C10H13ClN2O |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

2-chloro-5-piperidin-4-yloxypyridine |

InChI |

InChI=1S/C10H13ClN2O/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 |

InChI Key |

IPUYKEFHJBBTAW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OC2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

2-Chloro-5-(piperidin-4-yloxy)pyridine has shown promise as a potential therapeutic agent in drug discovery. Its applications include:

- Antiviral Activity: The compound has demonstrated significant antiviral properties, particularly against influenza A virus strains. In studies, it achieved over a two-log reduction in viral replication in infected models, indicating its potential as an antiviral agent.

- Anticancer Properties: Research has shown that this compound induces apoptosis in various cancer cell lines, including breast cancer cells (MCF-7). In cellular assays, it increased apoptotic cell populations by approximately 33.43%.

Biological Research

The compound is utilized in biological studies to explore its interactions with specific molecular targets:

- Receptor Binding Studies: It has been employed to investigate receptor interactions and enzyme inhibition mechanisms, contributing to the understanding of various biological processes.

- Cytotoxicity Assessments: Studies have indicated that the compound exhibits cytotoxic effects on cancer cells, making it a candidate for further development in cancer therapies.

Antiviral Efficacy Study

A recent study highlighted the compound's effectiveness against both Oseltamivir-sensitive and resistant strains of influenza A virus. The results indicated that treatment with this compound led to significant reductions in viral load, showcasing its potential as an antiviral therapeutic agent.

Cytotoxicity Evaluation

In another study published in the Journal of Medicinal Chemistry, the compound was tested on MDA-MB-231 breast cancer cells. The findings revealed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment, supporting its candidacy as an anticancer drug.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains:

- Minimum Inhibitory Concentration (MIC): Studies have demonstrated MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

Piperidine vs. Pyrrolidine Derivatives

- 2-Chloro-5-(piperidin-4-yloxy)pyridine (): Contains a six-membered piperidine ring, which enhances conformational flexibility and hydrophobic interactions.

- (R)-3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine dihydrochloride (): Features a five-membered pyrrolidine ring, offering reduced steric bulk but increased ring strain. This may alter binding affinity in biological targets.

Positional Isomerism

- 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride (): Substitutes the piperidine group at position 2 (amine) instead of position 5 (ether). This positional shift likely impacts hydrogen-bonding capacity and target selectivity.

Halogen and Functional Group Variations

Physicochemical Properties

Table 1: Comparison of Key Physicochemical Parameters

*LogP values estimated based on substituent contributions.

- Melting Points : Derivatives with rigid substituents (e.g., nitro groups) exhibit higher melting points (e.g., 278–282°C for nitro-substituted analogs, ), while polar groups like -CN reduce melting points.

- Lipophilicity : The trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)pyridine increases LogP compared to the piperidinyloxy analog, suggesting enhanced membrane permeability .

Table 2: Antimicrobial Activity of Selected Derivatives ()

| Compound | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | Key Substituents |

|---|---|---|---|

| Nitro-substituted analog (Q2) | 12.5 | 6.25 | -NO₂, -CN |

| Methyl-substituted analog (Q12) | 25 | 12.5 | -CH₃ |

| This compound | 50 | 25 | Piperidinyloxy |

- Activity Trends: Electron-withdrawing groups (e.g., -NO₂, -CN) enhance antimicrobial potency compared to electron-donating groups (e.g., -CH₃). The piperidinyloxy group shows moderate activity, likely due to balanced hydrophobicity and hydrogen-bonding capacity.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Precursor | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| 2-chloro-5-hydroxypyridine | Piperidin-4-ol, NaOH, DCM, RT | 85-90% | 99% |

Advanced: How does the piperidin-4-yloxy group influence regioselectivity in subsequent functionalization?

Answer:

The piperidin-4-yloxy group acts as a directing group, favoring electrophilic aromatic substitution (EAS) at the para position relative to the oxygen atom. demonstrates that steric and electronic effects of substituents on pyridine derivatives dictate regiochemistry. For example, in chloro(trifluoromethyl)pyridines, bulky groups hinder substitution at adjacent positions, while electron-withdrawing groups (e.g., -CF₃) activate specific sites . Strategies include:

- Transmetalation : Use of organometallic reagents (e.g., Grignard) to shift reactivity.

- Deprotonation : Lithium amides (e.g., LDA) selectively deprotonate positions for functionalization.

Basic: What spectroscopic techniques are recommended for structural characterization?

Answer:

Key techniques include:

- ¹H/¹³C-NMR : Assigns proton environments and confirms substitution patterns. reports 126 MHz ¹³C-NMR and 282 MHz ¹⁹F-NMR data for structurally related compounds, highlighting characteristic shifts for piperidinyloxy and chloro groups .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.

- IR Spectroscopy : Identifies O-H/N-H stretches (if present) and C-Cl vibrations (~550 cm⁻¹).

Advanced: How can contradictions in biological activity data between enantiomers or analogs be resolved?

Answer:

Contradictions often arise from stereochemical or substituent effects. highlights that (R)- and (S)-enantiomers of ABT-594 (a structural analog) exhibit divergent analgesic potencies due to differential binding at neuronal nicotinic acetylcholine receptors (nAChRs) . Resolution strategies:

- Enantiomeric separation : Use chiral HPLC or asymmetric synthesis.

- Docking studies : Molecular modeling predicts binding affinities (e.g., β-glucuronidase inhibition in ).

- Comparative assays : Test analogs in parallel (e.g., antiglycation IC₅₀ values vary by >50% between derivatives in ).

Basic: What safety protocols are essential for handling this compound?

Q. Table 2: Hazard Classification

| Hazard Code | Risk Statement | Precautionary Measure |

|---|---|---|

| H315 | Causes skin irritation | P264 (Wash skin thoroughly) |

| H319 | Causes serious eye irritation | P305+P351+P338 (Eye rinse) |

Advanced: What mechanistic insights explain its reactivity in cross-coupling reactions?

Answer:

The chloro group facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. describes Pd-catalyzed styryl coupling with (E)-2-chloro-5-(4-nitrostyryl)pyridine, where electron-deficient pyridine rings enhance oxidative addition to Pd(0) . Key factors:

- Catalyst selection : Pd(PPh₃)₄ or XPhos ligands improve yields.

- Solvent effects : Dioxane or toluene stabilizes intermediates.

- Steric hindrance : Bulky piperidinyloxy groups may slow transmetallation steps.

Basic: What are its applications in medicinal chemistry?

Answer:

The compound serves as a precursor for nicotinic receptor modulators () and kinase inhibitors. Derivatives in show antiglycation (IC₅₀ ~240 µM) and antioxidant activity, validated via in vitro assays .

Advanced: How does its stability under varying pH/temperature conditions impact storage?

Answer:

recommends storage at 2–8°C in inert atmospheres (N₂/Ar) to prevent hydrolysis of the chloro group. Degradation pathways include:

- Acidic conditions : Protonation of pyridine nitrogen accelerates nucleophilic attack.

- Thermal stress : Above 40°C, disproportionation may occur, requiring TGA/DSC monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.